molecular formula C14H18O4 B14834556 3-Tert-butoxy-4-cyclopropoxybenzoic acid

3-Tert-butoxy-4-cyclopropoxybenzoic acid

Cat. No.: B14834556
M. Wt: 250.29 g/mol
InChI Key: QYXJMCZUOZISPT-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxybenzoic acid is an organic compound with a complex structure that includes both tert-butoxy and cyclopropoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-cyclopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of 4-hydroxybenzoic acid with a tert-butyl group, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Tert-butoxy-4-cyclopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butoxybenzoic acid: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxybenzoic acid: Similar structure but lacks the tert-butoxy group.

    4-Cyclopropoxybenzoic acid: Similar structure but with the cyclopropoxy group at a different position.

Uniqueness

3-Tert-butoxy-4-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12-8-9(13(15)16)4-7-11(12)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16)

InChI Key

QYXJMCZUOZISPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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